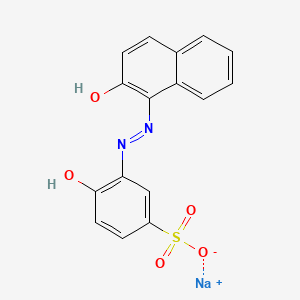

Acid Alizarin Violet N

説明

特性

CAS番号 |

2092-55-9 |

|---|---|

分子式 |

C16H12N2NaO5S |

分子量 |

367.3 g/mol |

IUPAC名 |

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |

InChIキー |

JJNDVAFFPLPCKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C.I. 15670; NSC-12453; NSC 12453; NSC12453. |

製品の起源 |

United States |

準備方法

Diazotization of 3-Amino-4-Hydroxybenzenesulfonic Acid

The synthesis begins with the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, a reaction critical for generating the electrophilic diazonium intermediate.

Reagents and Conditions :

-

Primary amine : 3-Amino-4-hydroxybenzenesulfonic acid

-

Diazotizing agent : Sodium nitrite (NaNO₂)

-

Acid medium : Hydrochloric acid (HCl) at 0–5°C to stabilize the diazonium salt.

Mechanism :

The amine group (-NH₂) reacts with nitrous acid (HNO₂), formed in situ from NaNO₂ and HCl, to yield a diazonium ion (-N₂⁺). This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 30–60 minutes |

| Molar Ratio (Amine:NaNO₂) | 1:1.05 |

Coupling with Naphthalen-2-ol

The diazonium salt undergoes electrophilic aromatic substitution with Naphthalen-2-ol (2-naphthol) to form the azo bond (-N=N-), the chromophore responsible for the dye’s color.

Reagents and Conditions :

Mechanism :

Under basic conditions, 2-naphthol deprotonates to form a phenoxide ion, enhancing its nucleophilicity. The diazonium ion attacks the ortho position relative to the hydroxyl group, forming the azo linkage.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| pH | 8–10 |

| Temperature | 10–15°C |

| Molar Ratio (Diazonium:2-Naphthol) | 1:1.1 |

Purification and Isolation

Conversion to Monosodium Salt

The crude product is converted to its monosodium salt to improve solubility and facilitate purification:

Soxhlet Extraction with Ethanol

The precipitated acid is purified via Soxhlet extraction with ethanol, removing unreacted precursors and byproducts. The ethanol extract is evaporated to recover the purified acid.

Final Drying

The monosodium salt is reconstituted and dried at 110°C to achieve a hygroscopic, crystalline product.

Table 1: Purification Protocol Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Salt Formation | NaOAc/AcOH buffer (pH 4) | Enhanced solubility |

| Acid Precipitation | Concentrated HCl | Free acid precipitation |

| Soxhlet Extraction | Ethanol, 60–80°C | Removal of impurities |

| Drying | 110°C, 2–4 hours | Hygroscopic crystals |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes yield optimization and cost efficiency while maintaining purity:

-

Scaled Diazotization : Continuous reactors with precise temperature control (0–5°C) and automated pH adjustment.

-

Coupling in Alkaline Media : Use of tubular reactors to maintain pH 8–10 and prevent side reactions.

-

Purification : Centrifugal filtration replaces Soxhlet extraction for bulk processing, reducing time and solvent use.

Table 2: Lab-Scale vs. Industrial-Scale Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–2000 L |

| Diazotization Time | 45 minutes | 20–30 minutes |

| Yield | 70–75% | 85–90% |

Analytical Characterization of the Final Product

UV-Vis Spectroscopy

The dye exhibits a λₘₐₓ at 501 nm in aqueous solution, with shifts observed under varying pH (orange-red at pH 6.5 to violet at pH 9.0).

Chromatographic Purity Assessment

化学反応の分析

Oxidation Reactions

Acid Alizarin Violet N undergoes oxidation under strong oxidizing conditions. Key findings include:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) at elevated temperatures .

- Products : Formation of oxidized derivatives, primarily quinone structures via cleavage of the azo bond (-N=N-).

- Kinetics : Oxidation rates increase significantly at pH < 4 due to protonation of the azo group, enhancing electrophilicity .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | pH Range | Temperature (°C) | Major Product |

|---|---|---|---|

| KMnO₄ (0.1 M) | 1–3 | 25–40 | Quinones |

| H₂O₂ (30%) | 2–4 | 50–70 | Sulfonated aromatic acids |

Reduction Reactions

Reductive cleavage of the azo bond is a hallmark reaction:

- Reagents/Condients : Sodium dithionite (Na₂S₂O₄) in aqueous solutions or zinc (Zn) with acetic acid (CH₃COOH) .

- Products : Corresponding amines (e.g., 3-amino-4-hydroxybenzenesulfonic acid and 2-naphthol).

- Mechanism : Two-electron transfer reduces the -N=N- bond to -NH-NH-, followed by hydrolysis to amines .

Table 2: Reduction Efficiency Under Varied Conditions

| Reducing Agent | Concentration (M) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Na₂S₂O₄ | 0.05 | 30 | 92 |

| Zn + CH₃COOH | 1.0 | 120 | 85 |

Substitution Reactions

The sulfonic acid group (-SO₃H) participates in nucleophilic substitution:

- Reagents : Hydroxide ions (OH⁻) or amines (e.g., aniline) in polar aprotic solvents.

- Products : Sulfonate esters or amides, depending on the nucleophile .

- Thermodynamics : Substitution is favored at pH > 9.35 (pKa₃ of the sulfonic acid group) .

Table 3: Substitution Reaction Outcomes

| Nucleophile | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|

| OH⁻ | Water | 25 | Sulfonate salt |

| Aniline | DMF | 60 | Sulfonamide |

pH-Dependent Ionization and Reactivity

The compound’s ionization states profoundly affect its reactivity:

- pKa Values : 4.35 (sulfonic acid), 7.4 (phenolic -OH), 9.35 (naphtholic -OH) .

- Surfactant Interactions : Micellar systems alter ionization thermodynamics (e.g., CTAB lowers pK₂′ from 7.00 to 6.35, while TX-100 increases it to 8.09) .

Table 4: Ionization Parameters in Surfactant Solutions

| Surfactant | pK₂′ | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| None | 7.00 | -28.4 | -45.2 |

| CTAB | 6.35 | -34.1 | -62.8 |

| TX-100 | 8.09 | -22.7 | -32.1 |

科学的研究の応用

Scientific Research Applications

1. Analytical Chemistry

- pH Indicator : Acid Alizarin Violet N is widely used as a pH indicator due to its color change across different pH levels. It is particularly effective in complexometric titrations for determining metal ions.

- Metal Ion Complexation : The dye forms stable complexes with transition metals such as copper, cobalt, and nickel. Stoichiometric ratios of these complexes vary depending on the medium (aqueous or micellar), which can be determined spectrophotometrically .

2. Biochemical Analysis

3. Environmental Chemistry

- Surfactant Interactions : Research has demonstrated how this compound interacts with various surfactants, affecting its ionization and thermodynamic parameters. These interactions are crucial for understanding its behavior in environmental samples .

Medical Applications

Photodynamic Therapy : Due to its ability to absorb light and generate reactive oxygen species upon excitation, this compound is investigated for potential use in photodynamic therapy for cancer treatment. This application leverages its light-absorbing properties to target and kill cancer cells selectively.

Industrial Applications

Textile Industry : The dye is extensively used in the textile industry for dyeing fabrics due to its vibrant color and stability. Its unique chemical structure allows it to bond effectively with fibers, providing long-lasting colorfastness.

Case Study 1: Metal Ion Detection

A study demonstrated the use of this compound in detecting copper ions through colorimetric analysis. The stoichiometry of the copper-dye complex was found to be 1:2 in aqueous solutions, highlighting its effectiveness as a chelating agent for metal ion determination .

| Metal Ion | Stoichiometric Ratio |

|---|---|

| Copper | 1:2 |

| Cobalt | 1:3 |

| Nickel | 1:1 |

Case Study 2: Interaction with Surfactants

In an investigation of the dye's interaction with surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS), it was observed that CTAB significantly altered the ionization constants of this compound compared to other surfactants. This study emphasizes the importance of surfactant choice in applications involving this dye .

| Surfactant Type | Effect on pK Values |

|---|---|

| Cationic (CTAB) | Decreased pK |

| Anionic (SDS) | Minimal effect |

| Nonionic (TX-100) | Moderate effect |

作用機序

The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .

類似化合物との比較

Structural and Functional Analogues

Alizarin Violet R

- Structure: Shares the anthraquinone core but differs in substituent groups.

- Antiviral Activity : Exhibited an EC50 of 183 μM against cytomegalovirus (CMV), comparable to AAVN’s low specificity in viral inhibition. However, its cytotoxicity (TD50 = 216 μM) limits therapeutic utility .

- Adsorption : Less studied than AAVN in wastewater applications.

Alizarin Red S

- Function : A sulfonated derivative of alizarin used in calcium detection (e.g., Alizarin Red S staining for mineralized tissues ).

- Extraction Efficiency : Achieves 95% removal using butyl-methyl imidazolium chloride-based deep eutectic solvents (DESs), outperforming AAVN in certain solvent systems .

Crystal Violet

- Class: Triphenylmethane dye, structurally distinct from anthraquinones.

- Applications : Common in histology (nuclear staining) and textile dyeing. Unlike AAVN, it exhibits higher solubility in organic solvents but is less effective in nucleic acid-specific fluorescence .

Physicochemical Properties

*Estimated based on structural similarity.

Q & A

Q. What spectroscopic methods are recommended for characterizing Acid Alizarin Violet N in solution, and how do solvent properties influence its absorption profile?

this compound exhibits solvent-dependent absorption behavior. UV-Vis spectroscopy is critical for identifying its characteristic absorption bands. For example, in polar solvents like water or methanol, the dye may display a redshift due to solvatochromic effects. Experimental design should include wavelength scans (e.g., 300–700 nm) under controlled pH and temperature, as solvent polarity and hydrogen bonding can alter electron transitions . Reference Beer-Lambert law compliance checks (absorbance vs. concentration linearity) to validate quantitative applications .

Q. How can researchers ensure the purity of this compound for reproducible experiments?

Purity verification requires chromatographic methods (e.g., HPLC with a C18 column) coupled with UV detection at its λmax. Cross-reference with certified standards and quantify impurities using peak area normalization. For lab-synthesized batches, elemental analysis (C, H, N) and FT-IR spectroscopy are essential to confirm molecular integrity .

Q. What are the standard protocols for preparing this compound stock solutions with minimal photodegradation?

Dissolve the dye in deionized water or ethanol (depending on solubility) under subdued lighting. Filter through a 0.22 µm membrane to remove particulates. Store in amber glassware at 4°C, and periodically verify stability via absorbance measurements. For pH-sensitive studies, buffer solutions (e.g., acetate or phosphate) should be pre-equilibrated to avoid hydrolysis .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what kinetic models best describe this degradation?

UV/H2O2 and Fenton-based AOPs generate hydroxyl radicals (•OH) that cleave the azo (-N=N-) and aromatic groups in this compound. Monitor degradation via LC-MS to identify intermediates (e.g., nitrobenzene derivatives). Pseudo-first-order kinetics typically apply, with rate constants dependent on [H2O2], UV intensity, and pH. Use competition kinetics with probe compounds (e.g., tert-butanol) to quantify •OH contribution .

Q. What experimental strategies resolve contradictions in adsorption efficiency data for this compound on bio-based adsorbents?

Discrepancies often arise from variations in adsorbent porosity, surface charge, and dye-adsorbent contact time. Standardize adsorbent pretreatment (e.g., acid washing for sugarcane bagasse) and characterize using BET surface area analysis. Perform isotherm studies (Langmuir vs. Freundlich models) and kinetic assays (pseudo-second-order) under fixed conditions (pH 6–7, 25°C). Control for competing ions (e.g., Cl<sup>-</sup>, SO4<sup>2-</sup>) in wastewater matrices .

Q. How does this compound interact with metal oxides in electrophoretic deposition (EPD) systems, and what co-dispersants enhance its stability?

The dye’s sulfonate groups bind to metal oxide surfaces (e.g., TiO2) via electrostatic interactions. Use zeta potential measurements to optimize pH for maximal charge contrast. Co-dispersants like polyaromatic dyes (e.g., pyrocatechol violet) improve colloidal stability by steric hindrance. Evaluate deposition efficiency using cyclic voltammetry and SEM to assess film morphology .

Q. What mechanistic insights explain this compound’s stability variations in non-aqueous solvents like methylamine?

In methylamine, partial solvation of the dye’s ionic groups leads to aggregation at high concentrations, deviating from Beer’s law. Use dynamic light scattering (DLS) to monitor particle size and UV-Vis deconvolution to distinguish monomeric vs. aggregated species. Temperature-dependent studies (25–50°C) reveal entropy-driven dissociation trends .

Methodological Considerations

- Data Contradiction Analysis : When solvent polarity or temperature effects conflict with literature, re-evaluate experimental parameters (e.g., ionic strength, dissolved oxygen) and validate with complementary techniques like fluorescence quenching .

- Troubleshooting Photostability : If unexpected degradation occurs during long-term studies, incorporate radical scavengers (e.g., ascorbic acid) or use anaerobic chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。